2-piperidino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide
Description
This compound is an acetamide derivative featuring a piperidino group (a six-membered amine ring) attached to the carbonyl carbon and a 2,2,4-trimethyl-substituted dihydrobenzofuran ring at the N-position. The dihydrobenzofuran moiety contributes rigidity and lipophilicity, while the piperidino group may influence hydrogen-bonding interactions and solubility.
Properties
IUPAC Name |
2-piperidin-1-yl-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-13-7-8-15(17-14(13)11-18(2,3)22-17)19-16(21)12-20-9-5-4-6-10-20/h7-8H,4-6,9-12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIENMNKSUFAWEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=O)CN3CCCCC3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-piperidino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes.
Introduction of the Piperidine Group: The piperidine group is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, where an acyl chloride or anhydride reacts with the amine group on the piperidine derivative.
Chemical Reactions Analysis
2-piperidino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-piperidino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-piperidino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran core structure allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Acetamide Derivatives
2-(1-Pyrrolidinyl)-N-(2,2,4-Trimethyl-2,3-Dihydro-1-Benzofuran-7-yl)Acetamide
- Key Difference: Replaces the piperidino group with a pyrrolidinyl (five-membered amine ring).
- Impact : Smaller ring size reduces steric bulk and alters hydrogen-bonding capacity. Pyrrolidine derivatives often exhibit higher solubility in polar solvents compared to piperidine analogs due to increased ring strain and polarity .
Metolachlor
- Structure : (RS)-2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-(1-methoxypropan-2-yl)acetamide.
- Comparison : Shares the acetamide backbone but lacks the dihydrobenzofuran ring. Instead, it has a chloro-substituted phenyl group and a methoxypropan-2-yl chain.
- Function : Widely used as a herbicide, with a log P of ~3.43, indicating moderate lipophilicity and low aqueous solubility .
Carbofuran
- Structure : 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate.
- Comparison: Contains a dihydrobenzofuran ring but is a carbamate ester rather than an acetamide.
Substituent Effects on Physicochemical Properties
Table 1: Predicted Properties of Selected Compounds
*Estimated based on methyl group contributions and ring size effects.
- Lipophilicity: The target compound’s 2,2,4-trimethyl substitution on the benzofuran increases log P compared to carbofuran (2,2-dimethyl) . Piperidino’s basic nitrogen may slightly reduce log P relative to pyrrolidinyl due to increased polarity.
- Solubility: The dihydrobenzofuran ring and methyl groups reduce aqueous solubility. Piperidino’s basicity may improve solubility in acidic environments via protonation .
Hydrogen-Bonding and Crystallographic Insights
- Hydrogen Bonding: Piperidino’s tertiary amine can act as a hydrogen-bond acceptor, while the acetamide’s NH group serves as a donor. Similar compounds, such as those in , form zigzag chains via N–H⋯O bonds in crystals .
Biological Activity
2-Piperidino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a piperidine ring and a benzofuran moiety, which contributes to its unique pharmacological profile. The molecular formula is with a molecular weight of 247.37 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been shown to modulate several signaling pathways involved in inflammation and cell survival:
- Inhibition of NLRP3 Inflammasome : Recent studies indicate that derivatives of this compound exhibit inhibitory effects on the NLRP3 inflammasome, reducing the release of pro-inflammatory cytokines like IL-1β .
- Cytotoxicity : The cytotoxic effects were evaluated using MTT assays on THP-1 cells. The results demonstrated a concentration-dependent inhibition of cell viability at higher concentrations (up to 100 μM), with a TC50 value indicating moderate toxicity .
Biological Activity Overview
The following table summarizes the biological activities reported for the compound and its derivatives:
| Activity | Effect | Concentration |
|---|---|---|
| NLRP3 Inflammasome Inhibition | Prevents pyroptosis | 10 μM |
| IL-1β Release Reduction | Decreased IL-1β levels | 10 μM |
| Cytotoxicity | TC50 value | 72 h exposure |
Case Studies
Several case studies have highlighted the efficacy of this compound in various models:
- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation markers in a rat model of adjuvant arthritis. The effective dose was found to be lower than traditional NSAIDs, indicating better gastrointestinal tolerability .
- Cancer Cell Lines : In vitro studies on glioma cell lines showed that this compound could induce apoptosis through multiple pathways, including inhibition of AKT signaling and activation of necroptosis pathways. Normal astrocytes displayed significantly lower susceptibility to these effects, suggesting a degree of selectivity towards cancer cells .
- Leishmaniasis and Chagas Disease : Preliminary evaluations indicated potent activity against Leishmania donovani and Trypanosoma cruzi, making it a candidate for further development as an anti-parasitic agent .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-piperidino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide, and what challenges arise during piperidino group introduction?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with functionalization of the benzofuran core. For example, analogous acetamide derivatives are synthesized via nucleophilic substitution or coupling reactions, as seen in precursors like AZD8931 derivatives (11 steps including bromoacetamide coupling) . Piperidino group introduction often requires protection-deprotection strategies to avoid side reactions. Mixed anhydride methods (e.g., using N-methylpiperidine as a base) can mitigate racemization and urethane formation during coupling . Challenges include steric hindrance from the 2,2,4-trimethyl group and ensuring regioselectivity during benzofuran functionalization.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires complementary techniques:
- NMR spectroscopy (1H/13C) to verify substituent positions and stereochemistry.
- X-ray crystallography for absolute configuration determination, as applied to related benzothiazin-2-yl acetamide derivatives .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula.
- For purity assessment, reversed-phase HPLC with UV detection (e.g., using ammonium acetate buffer at pH 6.5) is recommended .
Q. What analytical techniques are critical for assessing purity and stability under varying conditions?
- Methodological Answer :
- HPLC-UV/Vis with gradient elution to quantify impurities (<0.1% threshold) .
- Thermogravimetric analysis (TGA) to evaluate thermal stability.
- Forced degradation studies (acid/base hydrolysis, oxidative stress) to identify degradation pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield while minimizing by-products?
- Methodological Answer : Design-of-experiment (DoE) approaches, such as factorial design, can systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, optimizing coupling reactions using mixed anhydrides with N-methylpiperidine reduced racemization in peptide-like derivatives . Kinetic studies (e.g., in situ IR monitoring) help identify rate-limiting steps. Computational modeling (DFT) may predict steric/electronic barriers in the benzofuran-piperidino interaction .
Q. How should discrepancies between in vitro bioactivity and in vivo efficacy be resolved?
- Methodological Answer : Contradictions may arise from pharmacokinetic factors (e.g., metabolic instability). Strategies include:
- Metabolic profiling (LC-MS/MS) to identify degradation products .
- Prodrug modification of the acetamide group to enhance bioavailability.
- Receptor binding assays (e.g., radioligand displacement) to confirm target engagement .
Q. What strategies exist for modifying the benzofuran moiety to enhance target selectivity?
- Methodological Answer :
- Bioisosteric replacement : Substitute the benzofuran ring with indole or thiophene derivatives to modulate lipophilicity .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., halogens) at the 7-position to enhance π-π stacking with target receptors .
- Conformational analysis : Use molecular dynamics simulations to predict how 2,2,4-trimethyl substitution affects binding pocket interactions .
Data Analysis and Experimental Design
Q. How should researchers design experiments to validate mechanistic hypotheses for this compound’s activity?
- Methodological Answer :
- Dose-response studies with positive/negative controls to establish EC50/IC50 values.
- Knockout models (e.g., CRISPR-Cas9) to confirm target specificity.
- Kinetic assays (e.g., surface plasmon resonance) to measure binding affinity .
Q. What computational tools are recommended for predicting off-target interactions?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger) to screen against protein databases.
- Pharmacophore modeling (LigandScout) to identify critical interaction motifs.
- Machine learning models (e.g., DeepChem) trained on toxicity datasets to flag potential liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
